2-Methoxy-5-methylaniline (CAS 120-71-8), commonly known as p-cresidine, is a highly functionalized aromatic amine featuring both a methoxy group and a methyl group on the aniline core. Operating as a solid at room temperature (melting point 51–52 °C), it is a critical industrial precursor. In the procurement landscape, its primary value lies in its specific substitution pattern, which is strictly required for the synthesis of high-volume azo dyes, most notably Allura Red AC (FD&C Red 40). Additionally, its unique steric and electronic profile makes it a highly sought-after building block in palladium-catalyzed cross-coupling reactions for advanced pharmaceutical intermediates, where precise conformational control is required [1].
Procurement attempts to substitute 2-methoxy-5-methylaniline with simpler analogs, such as o-anisidine or m-toluidine, fail due to both physical and chemical incompatibilities. Physically, o-anisidine is a liquid at room temperature, requiring different handling, pumping, and safety infrastructure compared to the solid 2-methoxy-5-methylaniline. Chemically, the absence of either the methoxy or the methyl group fundamentally alters the chromophore of downstream azo dyes, shifting the absorption maximum away from the strict ~504 nm specification required for Allura Red AC. In pharmaceutical synthesis, missing either substituent eliminates the specific steric bulk and electronic coordination necessary to lock the conformation of target active pharmaceutical ingredients (APIs), rendering the resulting molecules inactive [1].
2-Methoxy-5-methylaniline is a crystalline solid at standard temperature and pressure, with a melting point of 51–52 °C. In contrast, its unmethylated analog, o-anisidine, is a liquid with a melting point of approximately 5–6 °C. This ~45 °C difference in thermal transition means that 2-methoxy-5-methylaniline can be handled, weighed, and dispensed using standard powder-handling equipment, avoiding the specialized liquid-containment and vapor-control systems required for volatile liquid aromatic amines[1].
| Evidence Dimension | Melting Point / Physical State at STP |
| Target Compound Data | 51–52 °C (Solid) |
| Comparator Or Baseline | o-Anisidine: 5–6 °C (Liquid) |
| Quantified Difference | ~45 °C difference in melting point |
| Conditions | Standard industrial and laboratory handling environments (20–25 °C) |
Procuring the solid p-cresidine allows for standard powder dispensing and avoids the specialized liquid-containment and inhalation-hazard controls required for volatile liquid amines.
The synthesis of Allura Red AC (FD&C Red 40) relies entirely on the precise electronic contributions of the 2-methoxy and 5-methyl groups. When diazotized and coupled with Schaeffer's salt, 2-methoxy-5-methylaniline yields a dye with a specific absorption maximum (λmax) of ~504 nm. Substituting this precursor with o-anisidine or p-toluidine alters the electron density of the diazonium intermediate, resulting in a distinct spectral shift that fails to meet the strict colorimetric specifications required for certified FD&C Red 40 [1].
| Evidence Dimension | Azo Dye Absorption Maximum (λmax) |
| Target Compound Data | Yields Allura Red AC with λmax ≈ 504 nm |
| Comparator Or Baseline | Mono-substituted anilines (e.g., o-anisidine) yield off-target chromophores |
| Quantified Difference | Strict adherence to the 504 nm absorbance maximum vs. regulatory failure |
| Conditions | Spectrophotometric analysis of the isolated sodium salt of the azo dye in aqueous solution |
The exact 2-methoxy-5-methyl substitution pattern is non-negotiable for manufacturing certified Allura Red AC; generic substitution results in a product that cannot be legally sold as FD&C Red 40.
In the synthesis of advanced kinase inhibitors (e.g., Tyk-2, IL-12, or IL-23 modulators), 2-methoxy-5-methylaniline is utilized in Buchwald-Hartwig aminations to create conformationally locked diarylamines. The dual presence of the methoxy and methyl groups provides a specific steric hindrance that restricts bond rotation in the final API. Comparators like o-anisidine (lacking the 5-methyl bulk) fail to induce this conformational lock, which is critical for achieving the required target binding affinity (e.g., IC50 < 1000 nM in specific Tyk-2 assays) [1].
| Evidence Dimension | Regioselective Steric Hindrance in Buchwald-Hartwig Amination |
| Target Compound Data | Provides dual steric/electronic profile for conformational locking |
| Comparator Or Baseline | o-Anisidine (lacks 5-methyl bulk) or m-toluidine (lacks 2-methoxy coordination) |
| Quantified Difference | Enables specific 3D spatial orientation critical for target binding (IC50 < 1000 nM) |
| Conditions | Palladium-catalyzed Buchwald-Hartwig cross-coupling (e.g., Pd2(dba)3, Xantphos) |
For medicinal chemistry and API procurement, the exact disubstitution is required to achieve the necessary conformational lock for kinase inhibition, making simpler mono-substituted analogs unviable.
The combined directing effects of the amino, methoxy, and methyl groups on 2-methoxy-5-methylaniline result in highly predictable regioselectivity during electrophilic aromatic substitutions. For example, iron(III)-catalyzed thiocyanation occurs exclusively at the position para to the amine (position 4), yielding 2-methoxy-4-thiocyanato-5-methylaniline in high isolated yields (e.g., 87%). In contrast, unsubstituted or mono-substituted anilines often yield complex mixtures of ortho and para isomers that require extensive and costly chromatographic separation [1].
| Evidence Dimension | Regioselective Substitution Yield |
| Target Compound Data | 87% isolated yield of a single regioisomer (para to the amine) |
| Comparator Or Baseline | Mono-substituted anilines yield complex ortho/para isomeric mixtures |
| Quantified Difference | High single-isomer yield vs. costly chromatographic separation of mixtures |
| Conditions | Iron(III)-catalyzed thiocyanation at 0 °C |
The synergistic directing effects of the substituents streamline downstream synthesis by preventing isomeric mixtures, significantly reducing purification costs in procurement-scale manufacturing.
2-Methoxy-5-methylaniline is the indispensable primary amine precursor for the synthesis of Allura Red AC (FD&C Red 40). Its specific substitution pattern is required to achieve the ~504 nm absorption maximum. Procurement for this application relies on high-purity grades to ensure the final dye meets strict food and cosmetic regulatory standards [1].
In medicinal chemistry, this compound is procured as a building block for Buchwald-Hartwig cross-coupling reactions. The resulting diarylamines leverage the steric bulk of the 2-methoxy and 5-methyl groups to lock the conformation of the active pharmaceutical ingredient, a critical feature for binding affinity in Tyk-2, IL-12, and IL-23 inhibitors[2].
Due to the strong, synergistic directing effects of its three substituents, 2-methoxy-5-methylaniline is an ideal starting material for synthesizing complex 1,2,4,5-tetrasubstituted benzenes. It is heavily utilized in electrophilic aromatic substitutions (such as halogenation or thiocyanation) where avoiding ortho/para isomeric mixtures is critical for cost-effective scale-up[3].
Irritant;Health Hazard